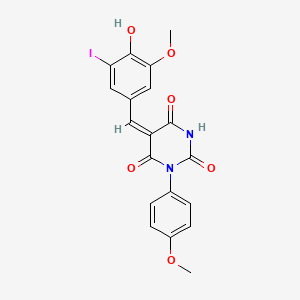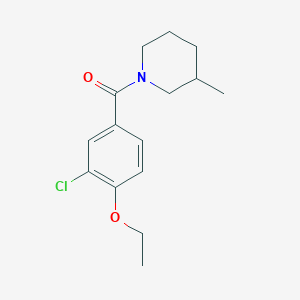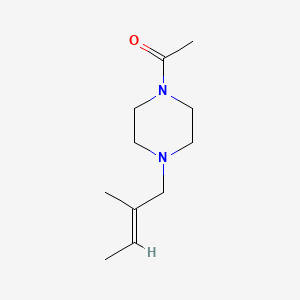
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FABAC and is a member of the benzimidazole family.
Mecanismo De Acción
The mechanism of action of FABAC is not fully understood. However, studies have suggested that FABAC works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. FABAC has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
FABAC has been found to have several biochemical and physiological effects. Studies have shown that FABAC can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FABAC has also been found to have antifungal and antibacterial properties. In addition, FABAC has been found to have a low toxicity profile in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FABAC in lab experiments is its low toxicity profile. This makes it an ideal candidate for in vitro studies. However, one of the limitations of using FABAC is its limited solubility in water. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on FABAC. One of the most promising areas of research is in the development of FABAC-based anticancer drugs. Studies have shown that FABAC has potent anticancer properties and can inhibit the growth of cancer cells in vitro. Further research is needed to determine the efficacy of FABAC in vivo. Another area of future research is in the development of FABAC-based antifungal and antibacterial drugs. Studies have shown that FABAC has potential in these areas, and further research is needed to determine its efficacy. Finally, future research could focus on improving the solubility of FABAC in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has potential applications in various fields of scientific research. The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. FABAC has been found to have anticancer, antifungal, and antibacterial properties. The mechanism of action of FABAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. FABAC has a low toxicity profile in vitro and has several advantages and limitations for lab experiments. Future research could focus on the development of FABAC-based drugs for cancer, antifungal, and antibacterial treatments, as well as improving its solubility in water.
Métodos De Síntesis
The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic substitution reaction to form the final product.
Aplicaciones Científicas De Investigación
FABAC has been found to have potential applications in various fields of scientific research. One of the most promising applications of FABAC is in the field of cancer research. Studies have shown that FABAC has anticancer properties and can inhibit the growth of cancer cells in vitro. FABAC has also been found to have antifungal and antibacterial properties.
Propiedades
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-22-14-6-7-15-16(9-14)21-17(20-15)12(10-19)8-11-2-4-13(18)5-3-11/h2-9H,1H3,(H,20,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPAPRYFKGKAY-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)


![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)

![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![3-(benzylthio)-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294723.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)